

How to dissolve and prepare OR-1855 for research

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Compound of Interest

Compound Name: **OR-1855**

Cat. No.: **B022602**

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Application Notes and Protocols for OR-1855

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Introduction

OR-1855 is the principal active metabolite of Levosimendan, a calcium sensitizer utilized in the management of acutely decompensated congestive heart failure.[1][2] Within the body, a small fraction of Levosimendan is metabolized by intestinal bacteria into **OR-1855** (amino-phenolpyridazinone).[3] This intermediate is then acetylated to form another pharmacologically active metabolite, OR-1896.[3][4] Due to their long half-lives of approximately 70-80 hours, these metabolites are responsible for the sustained therapeutic effects observed after Levosimendan administration.[2][3]

Recent research has highlighted that **OR-1855** itself possesses pharmacological effects, particularly anti-inflammatory properties in the endothelium.[5][6] It has been shown to inhibit the formation of reactive oxygen species (ROS) and inactivate several key proteins in the mitogen-activated protein kinase (MAPK) signaling pathway.[3][5][7] These findings suggest a role for **OR-1855** in studies related to vascular dysfunction and inflammation.[5]

Physicochemical and Solubility Data

Proper dissolution is critical for ensuring the stability and activity of **OR-1855** in experimental settings. The following tables summarize the key physicochemical properties and solubility data

for **OR-1855**.

Table 1: Physicochemical Properties of **OR-1855**

Property	Value	Source
CAS Number	101328-85-2	[1]
Molecular Formula	$C_{11}H_{13}N_3O$	[8]
Molecular Weight	203.25 g/mol	[8]
Appearance	Solid	[9]
pKa (Strongest Acidic)	11.79	[10]
pKa (Strongest Basic)	3.76	[10]

Table 2: Solubility of **OR-1855**

Solvent	Solubility	Comments	Source
DMSO	100 mg/mL (492.03 mM)	Requires sonication for complete dissolution.	[1]
Water	0.378 mg/mL	Predicted value.	[10]

Preparation and Storage of Stock Solutions

This section provides a detailed protocol for the preparation and storage of **OR-1855** stock solutions to ensure consistency and preserve compound integrity for research applications.

Materials

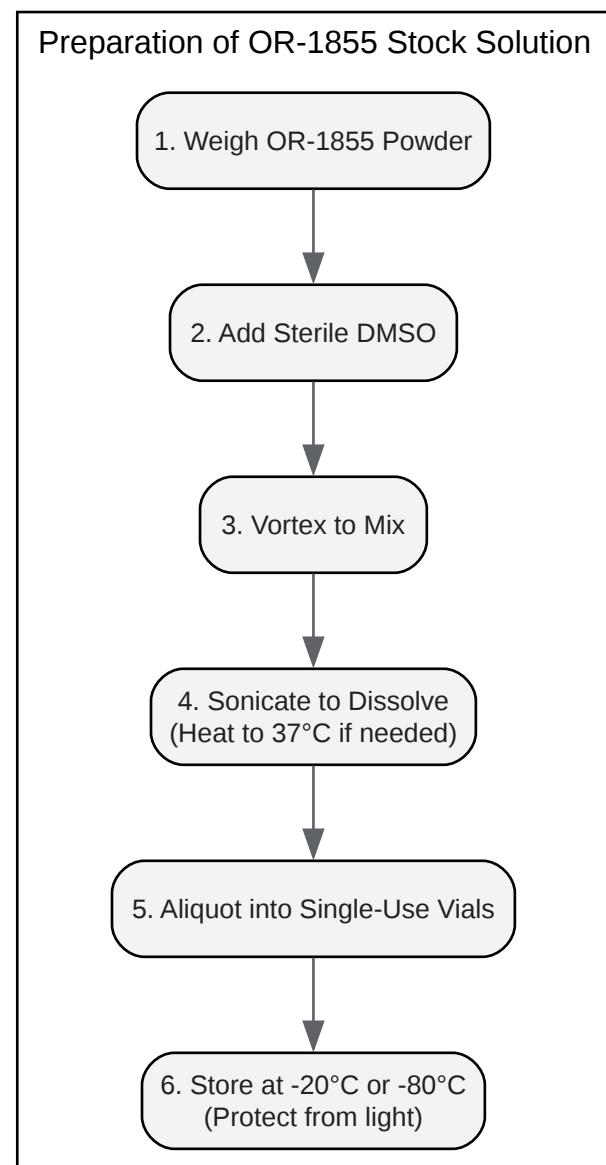
- **OR-1855** powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes or cryovials

- Ultrasonic water bath
- Vortex mixer
- Calibrated pipettes

Protocol for Preparing a 10 mM DMSO Stock Solution

- Aseptic Technique: Perform all steps in a sterile environment, such as a biological safety cabinet (BSC), to prevent contamination.
- Weighing: Accurately weigh the desired amount of **OR-1855** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.03 mg of **OR-1855** (Molecular Weight = 203.25 g/mol).
- Dissolution:
 - Add the appropriate volume of sterile DMSO to the vial containing the **OR-1855** powder.
 - Vortex the solution briefly to mix.
 - To ensure complete dissolution, place the vial in an ultrasonic water bath.^[1] Heating the tube to 37°C may also aid solubility.^[1]
 - Visually inspect the solution to confirm that all solid material has dissolved.
- Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.^{[1][7]}
- Storage:
 - For long-term storage (up to 6 months), store the aliquots at -80°C.^{[1][7]}
 - For short-term storage (up to 1 month), store at -20°C.^{[1][7]}
 - Always protect the stock solution from light.^{[1][7]}

Workflow for Stock Solution Preparation



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Workflow for preparing **OR-1855** stock solutions.

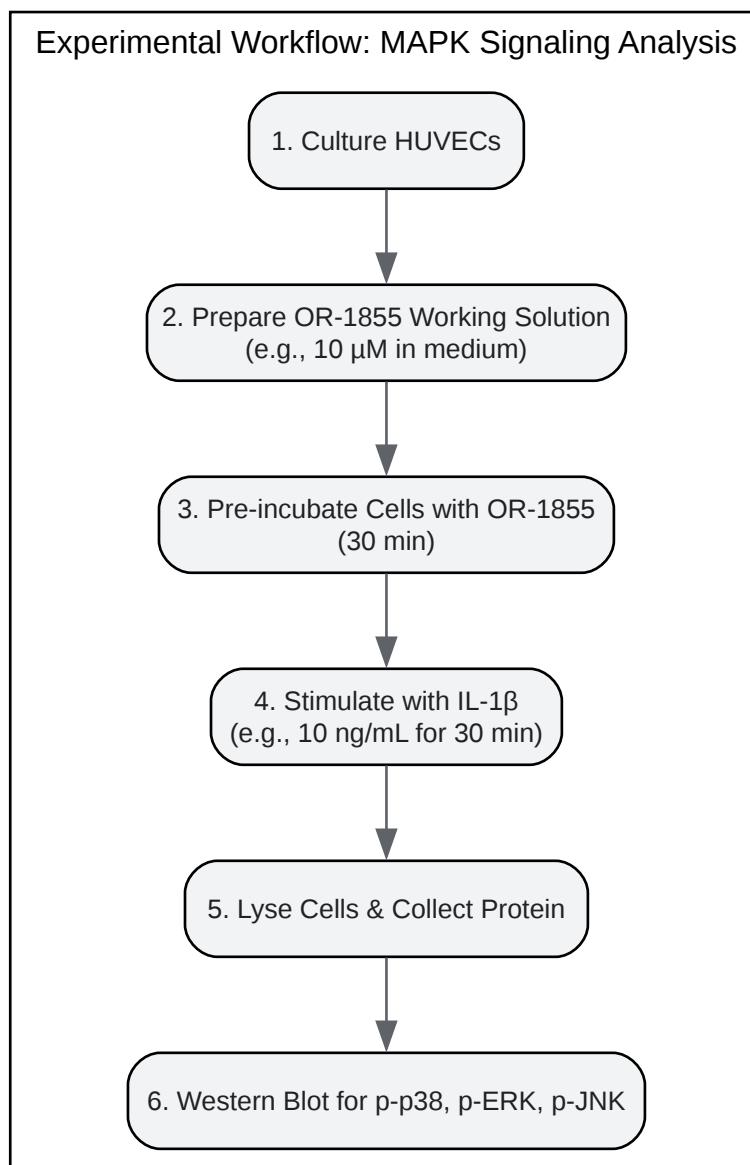
Application in Cell-Based Assays

OR-1855 has been shown to exert anti-inflammatory effects in Human Umbilical Vein Endothelial Cells (HUVECs).^[7] The following protocol is a general guideline for treating cultured cells with **OR-1855**.

Protocol for Treating Cultured Cells

- Cell Culture: Culture cells (e.g., HUVECs) to the desired confluence in the appropriate growth medium.
- Prepare Working Solution:
 - Thaw an aliquot of the **OR-1855** DMSO stock solution at room temperature.
 - Dilute the stock solution to the final desired concentration in pre-warmed, serum-free or complete cell culture medium. For example, to achieve a final concentration of 10 μ M, dilute the 10 mM stock solution 1:1000 in the medium.
 - Note: The final concentration of DMSO should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
- Cell Treatment:
 - Remove the existing medium from the cultured cells.
 - Add the medium containing the desired concentration of **OR-1855** (the working solution) to the cells.
 - In studies investigating inflammatory responses, cells are often pre-incubated with **OR-1855** (e.g., for 30 minutes) before stimulation with an inflammatory agent like Interleukin-1 beta (IL-1 β).[\[5\]](#)[\[7\]](#)[\[11\]](#)
- Incubation: Incubate the cells for the desired period at 37°C in a humidified incubator with 5% CO₂.
- Downstream Analysis: After incubation, cells can be harvested and processed for various downstream analyses, such as Western blotting, qRT-PCR, or flow cytometry.[\[5\]](#)[\[6\]](#)

Example Experimental Workflow: Investigating MAPK Signaling

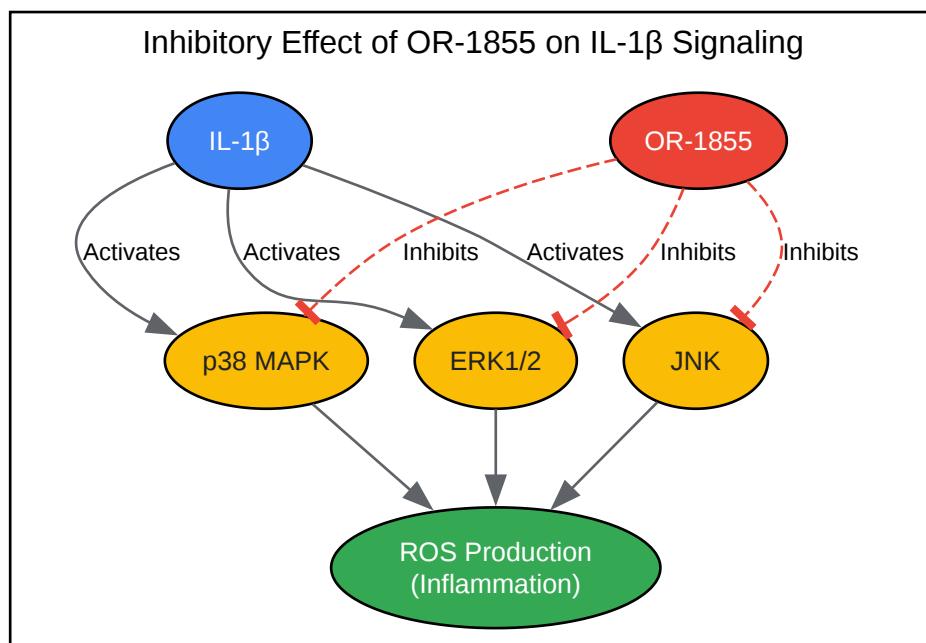


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Workflow for studying **OR-1855**'s effect on MAPK signaling.

Mechanism of Action: Signaling Pathway

OR-1855 exerts its anti-inflammatory effects in endothelial cells by inhibiting cytokine-induced signaling pathways. Specifically, upon stimulation with IL-1 β , **OR-1855** has been demonstrated to decrease the phosphorylation (and thus, the activation) of the MAP kinases p38, ERK1/2, and JNK.[3][5][7] This leads to a reduction in downstream inflammatory responses, such as ROS production.[6][7]



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OR-1855 inhibits IL-1 β -induced MAPK activation.

Safety and Handling

- Handling: Avoid inhalation and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]
- Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight.[9]
- Incompatibility: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[9]
- For complete safety information, refer to the Safety Data Sheet (SDS).[9]

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